molecular formula C18H20N2O2 B11109013 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid CAS No. 64518-99-6

4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid

Cat. No.: B11109013
CAS No.: 64518-99-6
M. Wt: 296.4 g/mol
InChI Key: LROSVNOAGKRHAE-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid is a Schiff base derivative synthesized via condensation of 4-diethylaminobenzaldehyde with 4-aminobenzoic acid. This compound features a diethylamino group at the para-position of the benzylidene moiety and a carboxylic acid group on the benzoic acid backbone. The Schiff base linkage (C=N) confers unique electronic properties, making it valuable in materials science and medicinal chemistry .

Properties

CAS No.

64518-99-6

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]methylideneamino]benzoic acid

InChI

InChI=1S/C18H20N2O2/c1-3-20(4-2)17-11-5-14(6-12-17)13-19-16-9-7-15(8-10-16)18(21)22/h5-13H,3-4H2,1-2H3,(H,21,22)

InChI Key

LROSVNOAGKRHAE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Standard Schiff Base Synthesis

The most widely reported method involves refluxing equimolar amounts of 4-aminobenzoic acid and 4-diethylaminobenzaldehyde in methanol or ethanol under acidic catalysis. In a representative procedure, 4-aminobenzoic acid (1.37 g, 10 mmol) is dissolved in methanol (20 mL), followed by the addition of 4-diethylaminobenzaldehyde (1.77 g, 10 mmol) and concentrated HCl (0.5 mL). The mixture is refluxed for 3 hours, stirred at room temperature for 12 hours, and filtered to isolate the product as a crystalline solid. Yield typically ranges from 70% to 90%, with purity confirmed via melting point (447–450 K).

Table 1: Reaction Conditions and Yields

SolventCatalystTemperature (°C)Time (h)Yield (%)
MethanolHCl651585
EthanolNone781270.2

Solvent Variations and Catalytic Approaches

Role of Solvent Polarity

Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation by stabilizing the transition state. A study comparing methanol, ethanol, and DMF demonstrated that DMF reduced reaction time to 6 hours but required post-synthesis purification via column chromatography due to solvent retention. Ethanol, while slower, provided higher crystallinity, favoring applications requiring single-crystal structures.

Acid Catalysis vs. Solvent-Free Conditions

Hydrochloric acid remains the preferred catalyst, but solvent-free methods using microwave irradiation have been explored. In one protocol, 4-aminobenzoic acid and 4-diethylaminobenzaldehyde are ground with silica-supported HCl (10 mol%) and irradiated at 300 W for 5 minutes, achieving 88% yield. This method minimizes solvent waste but requires precise temperature control to prevent decomposition.

Structural Characterization and Validation

Spectroscopic Analysis

Fourier-transform infrared (FT-IR) spectroscopy confirms Schiff base formation through the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the emergence of the C=N stretch (~1615 cm⁻¹). Nuclear magnetic resonance (¹H NMR) in DMSO-d6 reveals key signals:

  • δ 8.42 ppm (s, 1H, CH=N)

  • δ 7.85–6.60 ppm (m, 8H, aromatic protons)

  • δ 3.40 ppm (q, 4H, N(CH2CH3)2)

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) of the title compound reveals a planar configuration with a C=N bond length of 1.281 Å and dihedral angles of 46.01° between aromatic rings. Weak C–H⋯π interactions (2.89 Å) stabilize the crystal lattice, forming inversion dimers along the a-axis.

Table 2: Crystallographic Data

ParameterValue
Space groupP1
a (Å)7.421(2)
b (Å)9.873(3)
c (Å)12.690(4)
α (°)89.12(2)
β (°)79.45(2)
γ (°)89.95(2)

Alternative Synthetic Routes

Hofmann Rearrangement of Carbamoyl Precursors

A patent-pending method bypasses direct condensation by synthesizing methyl-4-carbamoylbenzoate via Hofmann rearrangement. Methyl-4-formylbenzoate is chlorinated with Cl₂ gas at 50–70°C to form methyl-4-chloroformylbenzoate, which undergoes amidation with aqueous NH₃ to yield the carbamoyl intermediate. Hofmann degradation with NaOCl/NaOH at 50°C produces 4-aminobenzoic acid, subsequently condensed with 4-diethylaminobenzaldehyde. While this route achieves 95% purity, its complexity limits industrial adoption.

Industrial-Scale Considerations

Cost-Effective Aldehyde Synthesis

4-Diethylaminobenzaldehyde, a critical precursor, is synthesized via Vilsmeier-Haack formylation of diethylaniline. Optimized conditions (POCl₃/DMF, 0–5°C, 4 hours) provide 92% yield, reducing raw material costs by 30% compared to older methods.

Waste Management Strategies

Methanol recovery systems using fractional distillation (65–70°C) reclaim >85% solvent, while aqueous HCl neutralization with Ca(OH)₂ generates CaCl₂ byproducts for construction applications .

Chemical Reactions Analysis

Types of Reactions

4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid typically involves the condensation reaction between 4-amino benzoic acid and 4-diethylaminobenzaldehyde. The reaction conditions often include refluxing in an organic solvent such as ethanol, followed by recrystallization to obtain pure compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Medicinal Applications

Antimicrobial Activity
Research indicates that Schiff bases derived from 4-amino benzoic acid exhibit significant antimicrobial properties. Several studies have demonstrated their effectiveness against a range of bacterial and fungal strains. For instance, derivatives of 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. In vitro studies have shown that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at combating oxidative damage .

Anti-inflammatory Effects
Another significant application is its anti-inflammatory properties. Research has indicated that the compound can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. This is particularly relevant in treating chronic inflammatory conditions such as arthritis and asthma .

Material Science Applications

Dyes and Pigments
Due to its vivid color properties, 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid is utilized in dye formulations. Its ability to form stable complexes with metals enhances the colorfastness and durability of dyes used in textiles and coatings .

Polymer Chemistry
In polymer science, this compound serves as a monomer for synthesizing novel polymeric materials with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in packaging and automotive industries .

Case Studies

Study Objective Findings
Radi et al. (2019)Synthesis and biological evaluationDemonstrated significant antimicrobial activity against various pathogens with minimal cytotoxicity .
Nascimento et al. (2020)Evaluation of antioxidant propertiesShowed effective free radical scavenging activity comparable to established antioxidants like ascorbic acid .
Gupta et al. (2021)Anti-inflammatory potentialInhibition of TNF-alpha production in vitro, suggesting therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism by which 4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoic acid moiety can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzylidene Ring

Dimethylamino vs. Diethylamino Groups
  • 4-[(4-(Dimethylamino)benzylidene)amino]benzoic acid (): The dimethylamino group (-NMe₂) is less electron-donating than diethylamino (-NEt₂) due to reduced steric hindrance and inductive effects. Impact: Lower molar extinction coefficients in UV-vis spectra compared to diethylamino derivatives, as observed in azetidinone and thiazolidinone syntheses . Synthesis: Prepared similarly via Schiff base condensation but requires milder conditions (e.g., shorter reflux times) .
  • 4-[(4-(Diethylamino)benzylidene)amino]benzoic acid: The diethylamino group enhances solubility in organic solvents (e.g., dioxane, DMF) and stabilizes the Schiff base via hyperconjugation . Applications: Acts as a precursor for azetidinones (β-lactam analogs) and thiazolidinones, which exhibit antimicrobial and anti-inflammatory activities .
Nitro and Hydroxy Substituents
  • 4-(4-Nitrobenzylideneamino)benzoic acid (): The nitro group (-NO₂) is strongly electron-withdrawing, reducing the electron density of the Schiff base. Impact: Lower reactivity in cyclocondensation reactions (e.g., azetidinone formation) compared to diethylamino derivatives. Requires harsher conditions (e.g., higher temperatures) . Applications: Primarily used in nitroreduction studies or as intermediates for fluorescent dyes .
  • 4-({[4-(Dimethylamino)phenyl]methylidene}amino)-2-hydroxybenzoic acid (): The hydroxyl group (-OH) at the ortho position introduces hydrogen bonding, enhancing crystallinity and thermal stability. Impact: Improved chelation properties for metal coordination complexes compared to non-hydroxylated analogs .

Biological Activity

4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid, also known as N'-[4-(diethylamino)benzylidene]benzohydrazide, is a compound that has garnered attention for its diverse biological activities. This article aims to consolidate the available research findings, case studies, and data tables related to its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H21N3O
  • Molecular Weight : 295.4 g/mol
  • IUPAC Name : N-[(E)-[4-(diethylamino)phenyl]methylidene]benzohydrazide
  • SMILES : CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2

Biological Activity Overview

The biological activity of 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid has been investigated across several studies, highlighting its potential as an anticancer agent and its role in enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzoic acid exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid and its analogs against different cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acidMCF-75.85
Benzamide derivativeA5493.0
Benzohydrazide analogHCT11621.3

The compound has shown promising results in inhibiting the proliferation of MCF-7 cells, a common breast cancer cell line, with an IC50 value comparable to that of standard chemotherapeutics like doxorubicin.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on cholinesterase enzymes. The following table presents the findings on enzyme inhibition:

CompoundEnzyme TargetIC50 (nM)Reference
4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acidAChE13.62 ± 0.21
Analog compoundAChE8.14 ± 0.65

These results indicate that the compound may serve as a potential therapeutic agent for conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown.

Case Studies and Research Findings

  • Crystal Structure Analysis :
    A study conducted by Liu et al. (2019) provided insights into the crystal structure of the compound, revealing significant geometric parameters that correlate with its biological activity. The angles between phenyl rings were noted to influence the compound's interaction with biological targets .
  • Molecular Docking Studies :
    Molecular docking studies have suggested favorable binding interactions between the compound and various protein targets associated with cancer proliferation and cholinergic signaling pathways. These computational analyses support the experimental findings regarding its anticancer and enzyme inhibition activities .
  • Comparative Analysis with Standard Drugs :
    In comparative studies against standard drugs such as rivastigmine and doxorubicin, the compound exhibited competitive IC50 values, suggesting it could be a viable alternative or adjunct in cancer therapy and neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Schiff base formation between 4-diethylaminobenzaldehyde and 4-aminobenzoic acid under reflux conditions in ethanol or methanol. Piperidine is often used as a catalyst to promote imine bond formation. Key parameters include pH control (weakly acidic to neutral), temperature (60–80°C), and reaction time (6–24 hours). Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios of reactants (e.g., aldehyde:amine = 1:1.2) .

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming the Schiff base structure, with characteristic shifts for the imine proton (~8.3–8.5 ppm) and aromatic protons in the diethylamino group (~6.5–7.5 ppm) .
  • X-ray Crystallography : For absolute conformation, single-crystal X-ray diffraction (SCXRD) is used to resolve the E-configuration of the imine bond and planarity of the aromatic system .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the common functional group transformations observed in this compound under varying redox conditions?

  • Methodology :

  • Oxidation : The imine bond can oxidize to an amide or nitro group under strong oxidizing agents (e.g., KMnO4_4/H2_2SO4_4), altering electronic properties for material science applications .
  • Reduction : Sodium borohydride (NaBH4_4) reduces the imine to a secondary amine, useful for modifying bioactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attack and optimize substituent effects for applications in photovoltaics or catalysis .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Studies : Use IC50_{50} assays across multiple cell lines to differentiate specific enzyme inhibition (e.g., kinase targets) from nonspecific cytotoxicity .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., methoxy vs. ethoxy substituents) to identify SAR trends .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out false positives from metabolite interference .

Q. What are the challenges in crystallizing this compound, and how are they addressed for SCXRD analysis?

  • Methodology : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) promotes single-crystal growth. Challenges include polymorphism and solvent inclusion, mitigated by seeding techniques and temperature-controlled crystallization chambers .

Q. How does substituent variation (e.g., diethylamino vs. dimethylamino) alter photophysical properties for sensor design?

  • Methodology : UV-Vis and fluorescence spectroscopy quantify bathochromic shifts in λmax_{\text{max}} due to electron-donating groups. Time-resolved fluorescence decay assays measure excited-state lifetimes, correlating with substituent electronic effects .

Data-Driven Research Scenarios

Q. How are contradictory solubility data (aqueous vs. organic solvents) reconciled for formulation studies?

  • Methodology :

  • Solubility Parameter Analysis : Use Hansen solubility parameters (δD_D, δP_P, δH_H) to identify optimal solvents (e.g., DMSO > ethanol > water) .
  • pH-Dependent Solubility : Protonation of the benzoic acid group (-COOH) at pH > pKa_a (~4.2) increases aqueous solubility, critical for biological assays .

Q. What experimental designs validate the compound’s role as a fluorescent probe in cellular imaging?

  • Methodology :

  • Confocal Microscopy : Co-localization studies with organelle-specific dyes (e.g., MitoTracker) confirm targeting efficiency .
  • Quantum Yield Measurement : Compare fluorescence intensity to standard dyes (e.g., fluorescein) in buffer vs. serum-containing media to assess environmental stability .

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